Acidity (pKa) Comparison
The predicted acid dissociation constant (pKa) of Tetrahydropyranyl-4-acetic acid is 4.60 ± 0.10 . This value is a direct quantitative measure of its acidity and reactivity. In contrast, a structurally related compound, Tetrahydropyran-4-carboxylic acid, has a predicted pKa of 4.36 , indicating it is a slightly stronger acid.
| Evidence Dimension | Predicted pKa (Acidity) |
|---|---|
| Target Compound Data | 4.60 ± 0.10 |
| Comparator Or Baseline | Tetrahydropyran-4-carboxylic acid (CAS 5337-03-1): 4.36 |
| Quantified Difference | The target compound is a weaker acid by ~0.24 pKa units (approximately a 1.7x difference in Ka). |
| Conditions | Predicted values |
Why This Matters
This pKa difference is critical for selecting the appropriate protecting group strategy or predicting reactivity and solubility in a given reaction medium, directly impacting synthetic route design and procurement decisions.
